molecular formula C18H21NO2 B3916647 N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide

N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide

Cat. No.: B3916647
M. Wt: 283.4 g/mol
InChI Key: JNJDHGFMTIKFSI-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide, also known as Fentanyl, is a synthetic opioid that has been widely used for pain management and anesthesia. Fentanyl is a potent analgesic that is approximately 50 to 100 times more potent than morphine.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide acts on the central nervous system by binding to mu-opioid receptors, which are located in the brain and spinal cord. This binding results in the inhibition of the release of neurotransmitters such as substance P, which is involved in the transmission of pain signals. This compound also induces the release of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression. It also has antitussive effects, which can be useful in the treatment of cough. This compound can cause nausea, vomiting, and constipation. It can also lead to the development of tolerance and dependence.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide has several advantages for lab experiments. It is highly potent and produces a consistent and reliable analgesic effect. It is also readily available and relatively inexpensive. However, this compound has some limitations. It can be difficult to handle due to its potency and potential for abuse. It can also produce respiratory depression, which can be dangerous in certain experimental settings.

Future Directions

There are several future directions for N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide research. One area of interest is the development of novel analgesic drugs that are more effective and have fewer side effects than this compound. Another area of interest is the investigation of the molecular mechanisms underlying this compound's analgesic effects. This research could lead to the development of new drugs that target these mechanisms. Finally, there is a need for further research into the long-term effects of this compound use, particularly in the context of chronic pain management.
Conclusion
In conclusion, this compound is a potent analgesic that has been widely used in scientific research. It acts on the central nervous system by binding to mu-opioid receptors and has a number of biochemical and physiological effects. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for this compound research, including the development of novel analgesic drugs and the investigation of the molecular mechanisms underlying its analgesic effects.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide has been extensively used in scientific research for its potent analgesic properties. It is commonly used in animal models to study pain pathways and to evaluate the efficacy of novel analgesic drugs. This compound has also been used in clinical research to investigate the safety and efficacy of new pain management strategies.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h2-8,10-11H,9,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJDHGFMTIKFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.